3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride
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Overview
Description
3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride: is a chemical compound with the molecular formula C15H23ClO3S . It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride typically involves the reaction of 3-isopropyl-4-(pentyloxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid reacts with thionyl chloride to form the sulfonyl chloride derivative.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Used in substitution reactions to form sulfonamide derivatives.
Alcohols: Used in substitution reactions to form sulfonate esters.
Water: Used in hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzenesulfonyl Chloride: Similar structure but lacks the pentyloxy group.
4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of the pentyloxy group.
4-Chlorobenzenesulfonyl Chloride: Contains a chlorine atom instead of the pentyloxy group.
Uniqueness
3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride is unique due to the presence of both the isopropyl and pentyloxy groups on the benzene ring. These substituents can influence the compound’s reactivity and properties, making it distinct from other sulfonyl chloride derivatives.
Properties
IUPAC Name |
4-pentoxy-3-propan-2-ylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClO3S/c1-4-5-6-9-18-14-8-7-12(19(15,16)17)10-13(14)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZKVAWLZZLAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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